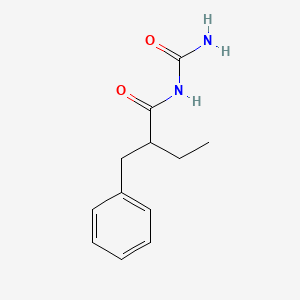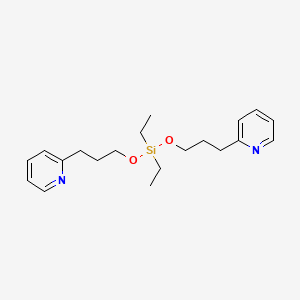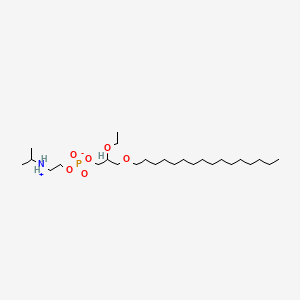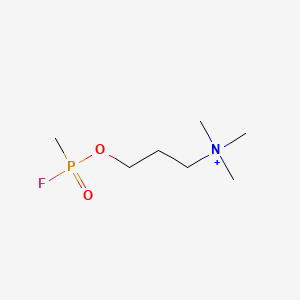
3-Quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester is a chemical compound with the molecular formula C18H14ClNO3 and a molecular weight of 327.78 g/mol . This compound is known for its unique structure, which includes a quinoline ring system substituted with chloro, hydroxy, and phenyl groups, and an ethyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester typically involves the reaction of 6-chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-Quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include various quinoline derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s quinoline ring system allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the chloro and hydroxy groups may facilitate binding to enzymes or receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Quinolinecarboxylic acid, 6-chloro-4-hydroxy-2-phenyl-, ethyl ester include:
Ethyl 4-hydroxy-2-quinolinecarboxylate: This compound has a similar quinoline structure but lacks the chloro and phenyl substitutions.
6-Chloro-4-hydroxy-2-phenylquinoline-3-carboxylic acid: This compound is a precursor in the synthesis of the ethyl ester derivative. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
93663-74-2 |
|---|---|
Molekularformel |
C18H14ClNO3 |
Molekulargewicht |
327.8 g/mol |
IUPAC-Name |
ethyl 6-chloro-4-oxo-2-phenyl-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H14ClNO3/c1-2-23-18(22)15-16(11-6-4-3-5-7-11)20-14-9-8-12(19)10-13(14)17(15)21/h3-10H,2H2,1H3,(H,20,21) |
InChI-Schlüssel |
QUHKURDECUBSLN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


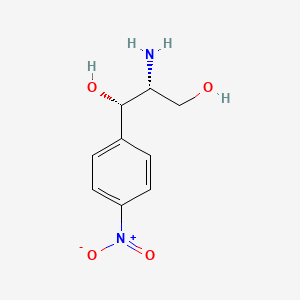
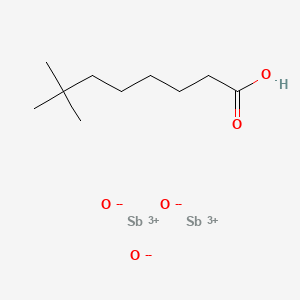
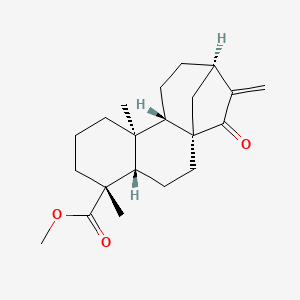
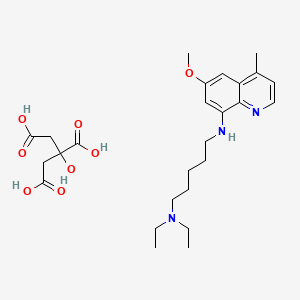
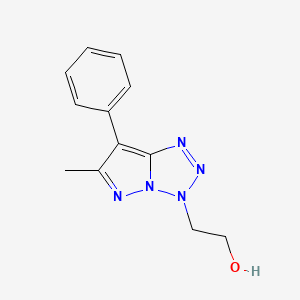
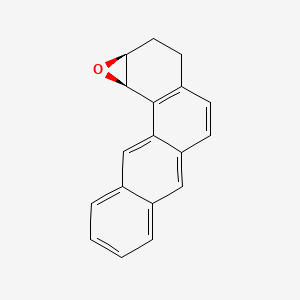
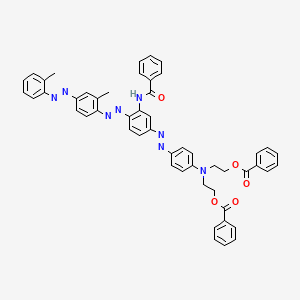
![3-Methyl-2-[(4-nitrophenyl)methoxycarbonylamino]butanoic acid](/img/structure/B12811449.png)

